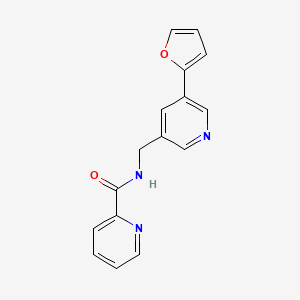

N-((5-(furan-2-yl)pyridin-3-yl)methyl)picolinamide

Description

Properties

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c20-16(14-4-1-2-6-18-14)19-10-12-8-13(11-17-9-12)15-5-3-7-21-15/h1-9,11H,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTCYBBPADWCOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)picolinamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the pyridine ring: This step often involves the use of pyridine derivatives and coupling reactions such as Suzuki-Miyaura coupling.

Attachment of the picolinamide moiety: This final step can be accomplished through amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)pyridin-3-yl)methyl)picolinamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

N-((5-(furan-2-yl)pyridin-3-yl)methyl)picolinamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It can be used as a probe to study biological processes involving furan and pyridine derivatives.

Industry: It can be used in the production of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)picolinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving these targets, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Structural Comparison with Thiazol-Containing Benzamide Derivatives

Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and 3,4-dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e) () share a pyridinyl-thiazol core but differ from the target compound in key aspects:

- Core Structure : The thiazol ring in 4d–4i introduces a sulfur atom and a five-membered heterocycle, contrasting with the target’s fused pyridine-furan system.

- Substituents: Morpholinomethyl and piperazinyl groups in 4d–4e enhance polarity and hydrogen-bonding capacity compared to the target’s furan, which offers electron-rich aromaticity.

Table 1: Comparison with Thiazol-Containing Analogs

Comparison with Picolinamide Analogues

Picolinamide derivatives from and , such as 6-chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide and 4-chloro-N-phenylpicolinamide , provide insights into substituent effects:

- The target compound’s furan, however, is electron-donating, which may stabilize aromatic interactions.

- Steric Effects : Bulky groups like pivalamide (tert-butyl carbonyl) in compounds reduce conformational flexibility compared to the target’s furan-pyridinylmethyl linker .

Table 2: Key Picolinamide Analogues

Relation to Ranitidine-Related Furan Derivatives

Ranitidine derivatives (), such as N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide, share furan motifs but differ in substitution patterns:

- Functional Groups: Ranitidine analogs feature sulphanyl, nitro, and dimethylamino groups, which enhance solubility (via protonatable amines) and metabolic stability. The target compound lacks these groups, relying instead on its amide and pyridine moieties for interactions.

- Pharmacological Context : Ranitidine derivatives target histamine H₂ receptors, suggesting that the target’s furan-pyridine system could be optimized for receptor binding but may require additional solubilizing groups for bioavailability .

Biological Activity

N-((5-(furan-2-yl)pyridin-3-yl)methyl)picolinamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a furan ring attached to a pyridine moiety, which is further linked to a picolinamide group. This unique structure is believed to contribute to its diverse biological activities.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to modulate pathways related to inflammation, oxidative stress, and cellular signaling.

- Enzyme Interaction : The compound can inhibit or activate key enzymes involved in oxidative stress responses. For instance, it has been reported to interact with superoxide dismutase and catalase, thereby influencing their activity and potentially reducing oxidative damage in cells.

- Cell Signaling Pathways : this compound has been observed to activate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. This activation may lead to enhanced cellular resilience against stressors.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress markers in various cell lines.

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. In animal models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Data Summary

Case Studies

- In Vitro Studies on Antioxidant Activity : A study conducted on human cell lines demonstrated that treatment with this compound significantly reduced reactive oxygen species (ROS) levels compared to untreated controls. The compound's ability to enhance the activity of endogenous antioxidant enzymes was also noted.

- Animal Model Research on Inflammation : In a murine model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, indicating its potential therapeutic role in inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-((5-(furan-2-yl)pyridin-3-yl)methyl)picolinamide, and what critical reaction conditions must be controlled?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Coupling reactions (e.g., amide bond formation between picolinic acid and the furan-pyridine intermediate) using coupling agents like DCC/DMAP .

- Heterocyclic ring formation under controlled pH and temperature to avoid side reactions. For example, furan ring stabilization requires inert atmospheres (N₂/Ar) to prevent oxidation .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms regiochemistry of the pyridine and furan rings. For example, pyridin-3-yl protons resonate at δ 8.2–8.5 ppm .

- HPLC-MS : Validates molecular weight (theoretical MW: ~350–400 g/mol) and purity (>98% by area-under-curve analysis) .

- FT-IR : Identifies amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-H vibrations .

Q. How does the presence of the furan and pyridine rings influence the compound's reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- The pyridine ring acts as an electron-deficient aromatic system, directing electrophilic substitutions to the meta position.

- The furan ring enhances electron density at the pyridin-3-yl methyl group, facilitating nucleophilic attacks (e.g., amidation) .

- Reactivity can be modulated by substituents on the pyridine ring (e.g., electron-withdrawing groups slow SNAr reactions) .

Q. What preliminary biological screening approaches are recommended to assess its bioactivity?

- Methodological Answer :

- In vitro assays : Enzyme inhibition (e.g., kinase assays using ADP-Glo™) at 10 μM concentration .

- Cell viability : MTT assays on cancer cell lines (e.g., HCT-116, IC₅₀ determination) .

- Binding studies : Surface plasmon resonance (SPR) to measure affinity for target proteins (KD values) .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis yields while minimizing side-product formation?

- Methodological Answer :

- Stepwise monitoring : Use TLC or LC-MS after each reaction step to detect intermediates .

- Catalyst optimization : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in furan-pyridine synthesis .

- Solvent selection : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates, reducing byproducts .

Q. What strategies are employed to resolve contradictory data regarding its mechanism of enzyme inhibition?

- Methodological Answer :

- Kinetic studies : Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition .

- Mutagenesis assays : Identify critical amino acids in the enzyme’s active site interacting with the compound .

- Structural analysis : Co-crystallization with target enzymes (e.g., X-ray diffraction) validates binding modes .

Q. What computational models predict its binding affinity with kinase targets, and how are they validated?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets .

- QSAR models : Correlate substituent effects (e.g., trifluoromethyl groups) with IC₅₀ values .

- Validation : Compare computational ΔG values with experimental SPR or ITC data .

Q. How do structural modifications at specific positions alter its pharmacokinetic properties?

- Methodological Answer :

- Pyridine substitution : Adding methyl groups at C-2 improves metabolic stability (e.g., t₁/₂ in liver microsomes) .

- Furan replacement : Thiophene analogs show enhanced blood-brain barrier penetration (logP analysis) .

- Amide linker modification : Cyclopropane-containing analogs reduce plasma protein binding (equilibrium dialysis assays) .

Data Contradiction Analysis

- Example : Discrepancies in reported IC₅₀ values for kinase inhibition may arise from:

- Assay conditions : ATP concentration (1 mM vs. 10 μM) alters competitive inhibition profiles .

- Cell line variability : Genetic differences in kinase expression levels (e.g., HeLa vs. A549 cells) .

- Resolution : Standardize protocols (e.g., CLIA guidelines) and use isogenic cell lines for comparative studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.